molecular formula C10H4BrClFNO2 B7960193 8-Bromo-4-chloro-5-fluoroquinoline-2-carboxylic acid

8-Bromo-4-chloro-5-fluoroquinoline-2-carboxylic acid

Cat. No.: B7960193
M. Wt: 304.50 g/mol
InChI Key: XLZHOAZQAKNKIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-4-chloro-5-fluoroquinoline-2-carboxylic acid is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. The compound features a quinoline core substituted with bromine, chlorine, and fluorine atoms, along with a carboxylic acid group. This combination of substituents imparts distinct chemical properties, making it a subject of interest in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chloro-5-fluoroquinoline-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the halogenation of quinoline derivatives followed by carboxylation. For instance, the bromination and chlorination of quinoline can be achieved using bromine and chlorine reagents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-4-chloro-5-fluoroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or alkoxy derivatives, while coupling reactions can produce various arylated quinoline derivatives .

Scientific Research Applications

8-Bromo-4-chloro-5-fluoroquinoline-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-4-chloro-5-fluoroquinoline-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate receptor functions by interacting with receptor proteins, influencing signal transduction pathways. These interactions are facilitated by the compound’s unique chemical structure, which allows it to form stable complexes with target molecules .

Comparison with Similar Compounds

  • 8-Bromoquinoline-2-carboxylic acid
  • 4-Chloroquinoline-2-carboxylic acid
  • 5-Fluoroquinoline-2-carboxylic acid

Comparison: Compared to its analogs, 8-Bromo-4-chloro-5-fluoroquinoline-2-carboxylic acid exhibits enhanced reactivity and specificity due to the presence of multiple halogen atoms. This makes it a more versatile compound for various chemical transformations and applications. Its unique combination of substituents also imparts distinct electronic properties, making it particularly valuable in material science and medicinal chemistry .

Properties

IUPAC Name

8-bromo-4-chloro-5-fluoroquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClFNO2/c11-4-1-2-6(13)8-5(12)3-7(10(15)16)14-9(4)8/h1-3H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZHOAZQAKNKIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=CC(=N2)C(=O)O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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